molecular formula C17H16N4O4S3 B6552620 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1040656-55-0

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6552620
CAS No.: 1040656-55-0
M. Wt: 436.5 g/mol
InChI Key: RIUNXVGUNBKFCD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a thiophene ring (a five-membered ring with one sulfur atom) based on its name . These types of structures are common in many biologically active compounds, including drugs and natural products .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as 2-aminothiazole-based derivatives, have been synthesized using various strategies . These strategies often involve the formation of the heterocyclic ring, followed by functionalization with various substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, compounds with similar structures have been involved in reactions such as ring cleavage .

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which this compound is used. For example, some compounds with a 2-aminothiazole scaffold have shown various biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S3/c1-25-12-6-3-2-5-11(12)20-14(22)10-27-17-19-9-13(16(18)21-17)28(23,24)15-7-4-8-26-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUNXVGUNBKFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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